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Compound of Interest

Compound Name: 2-Aminonicotinohydrazide

Cat. No.: B1296011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Aminonicotinohydrazide, a molecule of interest in medicinal chemistry and drug

development. Due to the limited availability of published experimental spectra for this specific

compound, this guide leverages data from closely related analogs and established

spectroscopic principles to present a predictive but comprehensive analysis. The information

herein is intended to serve as a reference for the characterization and identification of 2-
Aminonicotinohydrazide.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Aminonicotinohydrazide. These values are

derived from analyses of similar structures, including nicotinic acid derivatives and other

hydrazides.

Table 1: Predicted ¹H NMR Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1296011?utm_src=pdf-interest
https://www.benchchem.com/product/b1296011?utm_src=pdf-body
https://www.benchchem.com/product/b1296011?utm_src=pdf-body
https://www.benchchem.com/product/b1296011?utm_src=pdf-body
https://www.benchchem.com/product/b1296011?utm_src=pdf-body
https://www.benchchem.com/product/b1296011?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H (Aromatic, C4) ~ 8.0 - 8.2 Doublet of Doublets ~ 7.5, 1.8

H (Aromatic, C5) ~ 7.0 - 7.2 Doublet of Doublets ~ 7.5, 5.0

H (Aromatic, C6) ~ 6.6 - 6.8 Doublet of Doublets ~ 5.0, 1.8

NH₂ (Amine) ~ 5.0 - 6.0 Broad Singlet -

NH (Amide) ~ 9.0 - 10.0 Singlet -

NH₂ (Hydrazide) ~ 4.0 - 5.0 Broad Singlet -

Note: Chemical shifts are referenced to TMS at 0 ppm and can vary based on the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Carbonyl) ~ 165 - 175

C2 (Aromatic, C-NH₂) ~ 155 - 160

C3 (Aromatic, C-C=O) ~ 120 - 125

C4 (Aromatic) ~ 135 - 140

C5 (Aromatic) ~ 115 - 120

C6 (Aromatic) ~ 110 - 115

Note: These are approximate chemical shift ranges and can be influenced by solvent and

concentration.

Table 3: Predicted FT-IR Spectral Data
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Functional Group Vibrational Mode
Predicted

Wavenumber (cm⁻¹)
Intensity

N-H (Amine &

Hydrazide)
Stretching 3400 - 3200

Medium-Strong,

Broad

C-H (Aromatic) Stretching 3100 - 3000 Medium

C=O (Amide I) Stretching 1680 - 1650 Strong

N-H (Amide II) Bending 1650 - 1600 Medium

C=C, C=N (Aromatic) Stretching 1600 - 1450 Medium-Strong

C-N Stretching 1350 - 1200 Medium

Table 4: Predicted Mass Spectrometry Data
Ion m/z (Mass-to-Charge Ratio) Description

[M]+• 152.07 Molecular Ion

[M-NH₂]+ 136.04
Loss of amino group from

hydrazide

[M-N₂H₃]+ 121.04 Loss of hydrazinyl group

[Py-C=O]+ 106.02 Nicotinoyl cation

[Py-NH₂]+ 93.05 2-Aminopyridine fragment

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Aminonicotinohydrazide in 0.5-

0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[1]

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (typically 0-12 ppm), and a

relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower

natural abundance of the ¹³C isotope.[2] The spectral width should typically be 0-200 ppm.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

common. Place a small amount of the powdered sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition: Record the spectrum typically over the range of 4000-400 cm⁻¹.[3] A

background spectrum of the empty sample holder (or pure KBr pellet) should be recorded

and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.[4]

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

direct infusion or through a chromatographic system like Gas Chromatography (GC) or

Liquid Chromatography (LC).
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Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a

common high-energy method that induces fragmentation, while softer ionization techniques

like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are

used to observe the molecular ion with less fragmentation.[5]

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity

versus m/z.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.[6]

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound like 2-Aminonicotinohydrazide.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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